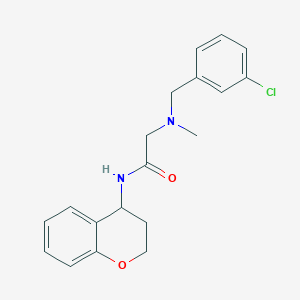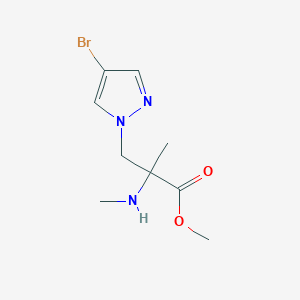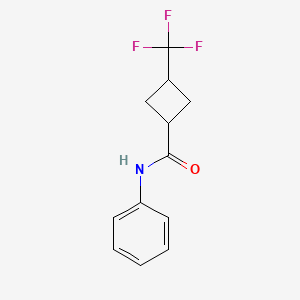
(1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide is a synthetic organic compound characterized by a cyclobutane ring substituted with a phenyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of a base.
Amidation Reaction: The final step involves the reaction of the cyclobutane derivative with aniline to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors for the cycloaddition step and continuous flow reactors for the amidation step to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially yielding amine derivatives.
Substitution: The trifluoromethyl group can be involved in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Phenolic derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
(1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting central nervous system disorders.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of (1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with polar residues, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
(1r,3r)-N-phenyl-3-methylcyclobutane-1-carboxamide: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
(1r,3r)-N-phenyl-3-(trifluoromethyl)cyclopentane-1-carboxamide: Contains a cyclopentane ring instead of a cyclobutane ring, affecting its steric and electronic properties.
Uniqueness: (1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity
Eigenschaften
Molekularformel |
C12H12F3NO |
|---|---|
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-6-8(7-9)11(17)16-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17) |
InChI-Schlüssel |
POXMXFGRIMFXBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacidhydrochloride](/img/structure/B15313698.png)

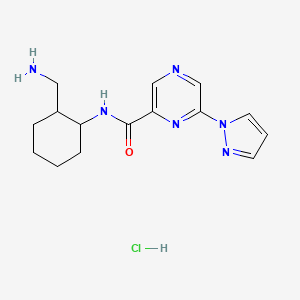
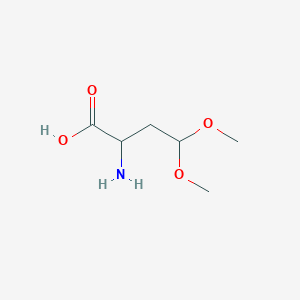

![2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)
![(5R)-1-azabicyclo[3.1.0]hexane](/img/structure/B15313748.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)
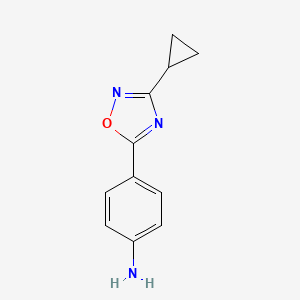
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)
